2,6-Dichloro-3-(1,3-dioxolan-2-yl)pyridine
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Overview
Description
2,6-Dichloro-3-(1,3-dioxolan-2-yl)pyridine is a chemical compound with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol . It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the pyridine ring and a 1,3-dioxolane moiety at the 3 position. This compound is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(1,3-dioxolan-2-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with a suitable dioxolane derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(1,3-dioxolan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents like lithium aluminum hydride or palladium on carbon are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Dechlorinated pyridine derivatives.
Scientific Research Applications
2,6-Dichloro-3-(1,3-dioxolan-2-yl)pyridine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(1,3-dioxolan-2-yl)pyridine involves its interaction with specific molecular targets. The chlorine atoms and the dioxolane moiety contribute to its reactivity and binding affinity. The compound can inhibit enzymes by binding to their active sites or modulate biological pathways by interacting with receptors or other proteins .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Lacks the dioxolane moiety, making it less versatile in certain reactions.
3-(1,3-Dioxolan-2-yl)pyridine: Lacks the chlorine atoms, affecting its reactivity and binding properties.
2,6-Dichloro-3-(1,3-dioxolan-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2,6-Dichloro-3-(1,3-dioxolan-2-yl)pyridine is unique due to the combination of the chlorine atoms and the dioxolane moiety, which enhances its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2,6-dichloro-3-(1,3-dioxolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-6-2-1-5(7(10)11-6)8-12-3-4-13-8/h1-2,8H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOVJOGDVPQCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(N=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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